An In-depth Technical Guide to Albendazole Sulfone-d7
An In-depth Technical Guide to Albendazole Sulfone-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albendazole sulfone-d7 is the deuterium-labeled analog of albendazole sulfone, a primary metabolite of the broad-spectrum anthelmintic drug, albendazole. Its principal application lies in its use as an internal standard for the quantitative analysis of albendazole and its metabolites in complex biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of Albendazole sulfone-d7, including its physicochemical properties, the metabolic pathway of its parent compound, and detailed methodologies for its use in analytical applications.
Introduction
Albendazole, a member of the benzimidazole class of compounds, is a widely used anthelmintic for treating a variety of parasitic worm infestations in both humans and animals. Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide group to form albendazole sulfoxide, which is the main active metabolite, and subsequent oxidation to the inactive albendazole sulfone.[1]
Accurate quantification of albendazole and its metabolites in biological fluids is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of stable isotope-labeled internal standards, such as Albendazole sulfone-d7, is the gold standard for such analyses, as it corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[2]
Physicochemical Properties
The physicochemical properties of Albendazole sulfone are summarized in the table below. The deuterated form, Albendazole sulfone-d7, will have a slightly higher molecular weight.
| Property | Value | Reference |
| Chemical Name | methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | [3] |
| Molecular Formula | C₁₂H₁₅N₃O₄S | [3][4] |
| Molecular Weight | 297.33 g/mol | [3][5] |
| CAS Number | 75184-71-3 | [3] |
| Appearance | White to Brown Solid | [5] |
| Melting Point | 290-292 °C | [5] |
| Solubility | Soluble in DMSO and methanol. | [5] |
Metabolic Pathway of Albendazole
Albendazole is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes and flavin-containing monooxygenases. The metabolic cascade from the parent drug to albendazole sulfone is a key pathway in its biotransformation.
Experimental Protocols
Synthesis of Albendazole Sulfone
Materials:
-
Albendazole
-
Hydrogen Peroxide (H₂O₂)
-
Acetic Acid
Procedure:
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Dissolve Albendazole in acetic acid.
-
Slowly add hydrogen peroxide to the solution. The reaction is exothermic and may require cooling.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, Albendazole Sulfone, can be precipitated and purified.
Note: This is a generalized procedure and requires optimization for specific laboratory conditions.
Analytical Method for Quantification of Albendazole and its Metabolites
The following is a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma, utilizing a deuterated internal standard like Albendazole sulfone-d7.
4.2.1. Sample Preparation: Solid Phase Extraction (SPE)
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To 100 µL of human plasma, add the internal standard solution (containing Albendazole sulfone-d7).
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Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
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Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]
4.2.2. LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Hypurity C18) |
| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Albendazole | 266.1 | 234.1 |
| Albendazole Sulfoxide | 282.1 | 250.1 |
| Albendazole Sulfone | 298.1 | 266.1 |
| Albendazole sulfone-d7 | 305.1 | 273.1 |
Note: The exact m/z values for Albendazole sulfone-d7 may vary depending on the specific deuteration pattern. The values provided are illustrative.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of albendazole and its metabolites using Albendazole sulfone-d7 as an internal standard.
Conclusion
Albendazole sulfone-d7 serves as an indispensable tool for the accurate and reliable quantification of albendazole and its metabolites in biological matrices. Its use as an internal standard in LC-MS/MS methodologies is critical for robust drug development and clinical research. This guide has provided a foundational understanding of its properties, the metabolic context of its parent compound, and detailed experimental considerations for its application in a research setting. While a specific synthesis protocol for the deuterated form remains proprietary to commercial suppliers, the provided information on the synthesis of the non-deuterated analog and detailed analytical methods offers valuable insights for scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albendazole sulfone | C12H15N3O4S | CID 53174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ALBENDAZOLE SULFONE CAS#: 75184-71-3 [m.chemicalbook.com]
